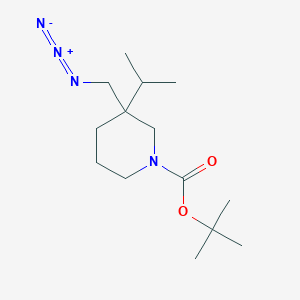
Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with azidomethyl and propan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a halomethyl precursor is reacted with sodium azide.
Addition of Propan-2-yl Group: The propan-2-yl group is often added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction of the azide group can yield amines, which can further react to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azidomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium azide (NaN3) for azide introduction and alkyl halides for alkylation.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies involving azide-alkyne cycloaddition (click chemistry).
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example, in click chemistry, the azide group reacts with alkynes to form triazoles, which are useful in various biochemical applications. The molecular targets and pathways would vary based on the specific derivatives and their intended use.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of azidomethyl.
Tert-butyl 3-(chloromethyl)-3-(propan-2-yl)piperidine-1-carboxylate: Contains a chloromethyl group instead of azidomethyl.
Uniqueness
The presence of the azidomethyl group in Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate makes it particularly useful in click chemistry and other applications where azide functionality is required. This sets it apart from similar compounds with different substituents.
Propiedades
Fórmula molecular |
C14H26N4O2 |
|---|---|
Peso molecular |
282.38 g/mol |
Nombre IUPAC |
tert-butyl 3-(azidomethyl)-3-propan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N4O2/c1-11(2)14(9-16-17-15)7-6-8-18(10-14)12(19)20-13(3,4)5/h11H,6-10H2,1-5H3 |
Clave InChI |
HNPNVFXYVYDWMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



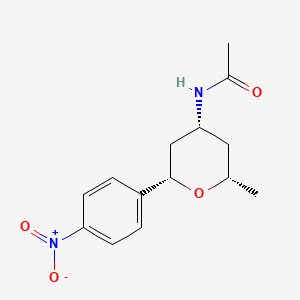
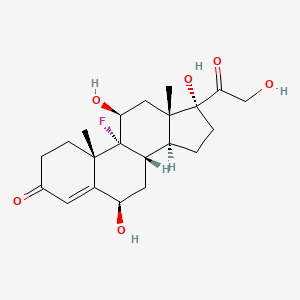
![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
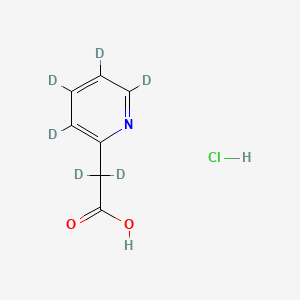

![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)

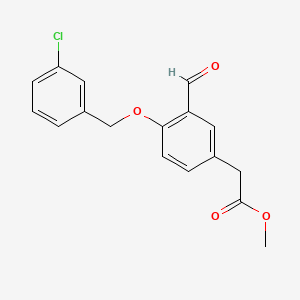

![tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate](/img/structure/B12312082.png)
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride](/img/structure/B12312084.png)
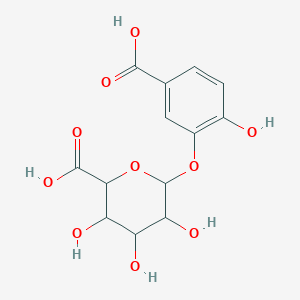
![2-amino-9-[5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12312087.png)
